- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalyst, Molecular Catalysis, 2022, 526,

Cas no 91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline)

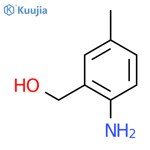

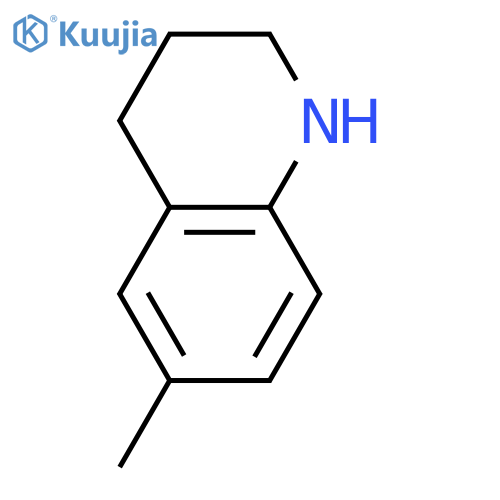

91-61-2 structure

商品名:6-Methyl-1,2,3,4-tetrahydroquinoline

6-Methyl-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質

名前と識別子

-

- 1,2,3,4-Tetrahydro-6-methylquinoline

- 6-Methyl-1,2,3,4-tetrahydroquinoline

- Civettal

- Quinoline, 1,2,3,4-tetrahydro-6-methyl-

- Quinoline, tetrahydro-6-methyl-

- XOKMRXSMOHCNIX-UHFFFAOYSA-N

- 0I67838Y8K

- 6-methyl-1,2,3,4-tetrahydro-quinoline

- p-Methyltetrahydroquinoline

- DSSTox_CID_27444

- DSSTox_RID_82351

- DSSTox_GSID_47444

- XOKMRXSMOHCNIX-UHFFFAOYSA-

- NSC65606

- Tox

- 1,2,3,4-Tetrahydro-6-methylquinoline (ACI)

- 6-Methyltetrahydroquinoline

- NSC 65606

-

- MDL: MFCD00023887

- インチ: 1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3

- InChIKey: XOKMRXSMOHCNIX-UHFFFAOYSA-N

- ほほえんだ: C1C(C)=CC2=C(NCCC2)C=1

- BRN: 122515

計算された属性

- せいみつぶんしりょう: 147.10500

- どういたいしつりょう: 147.105

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 12

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 密度みつど: 0.99g/cm3

- ゆうかいてん: 36-38°C

- ふってん: 262-263°C 712mm

- フラッシュポイント: 262-263°C/712mm

- 屈折率: 1.539

- すいようせい: Insoluble in water.

- PSA: 12.03000

- LogP: 2.49110

6-Methyl-1,2,3,4-tetrahydroquinoline セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: S26-S36/37/39

- リスク用語:R20/21/22

- TSCA:Yes

6-Methyl-1,2,3,4-tetrahydroquinoline 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Methyl-1,2,3,4-tetrahydroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21231-5.0g |

6-methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 95% | 5g |

$145.0 | 2023-05-02 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15245-50g |

6-Methyl-1,2,3,4-tetrahydroquinoline, 98% |

91-61-2 | 98% | 50g |

¥5689.00 | 2023-02-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1302-5g |

6-Methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 97.0%(GC) | 5g |

¥425.0 | 2023-09-02 | |

| Life Chemicals | F2190-0535-10g |

"6-Methyl-1,2,3,4-tetrahydroquinoline" |

91-61-2 | 95%+ | 10g |

$84.0 | 2023-11-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-278533-10g |

6-Methyl-1,2,3,4-tetrahydroquinoline, |

91-61-2 | 10g |

¥812.00 | 2023-09-05 | ||

| Life Chemicals | F2190-0535-5g |

"6-Methyl-1,2,3,4-tetrahydroquinoline" |

91-61-2 | 95%+ | 5g |

$60.0 | 2023-11-21 | |

| Chemenu | CM144672-25g |

6-Methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 98% | 25g |

$215 | 2021-08-05 | |

| Apollo Scientific | OR925199-5g |

6-Methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 98% | 5g |

£86.00 | 2025-02-21 | |

| Enamine | EN300-21231-25.0g |

6-methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 95% | 25g |

$455.0 | 2023-05-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1302-5g |

6-Methyl-1,2,3,4-tetrahydroquinoline |

91-61-2 | 97.0%(GC) | 5g |

¥425.0 | 2022-06-10 |

6-Methyl-1,2,3,4-tetrahydroquinoline 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 8 h, 1 MPa, 30 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 24 h, 100 atm, 100 °C

リファレンス

- Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds, Catalysts, 2023, 13(4),

合成方法 3

はんのうじょうけん

1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) , Aluminum nickel oxide Solvents: Ethanol ; rt → 120 °C; 24 h, 120 °C

リファレンス

- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N Bonds, ACS Catalysis, 2019, 9(12), 11438-11446

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Iron , Carbon , Phosphorus Solvents: Heptane ; 20 h, 4 MPa, 150 °C

リファレンス

- Graphitic phosphorus coordinated single Fe atoms for hydrogenative transformations, Nature Communications, 2020, 11(1),

合成方法 6

はんのうじょうけん

1.1 Reagents: Diboronic acid Solvents: Water ; 10 min, 80 °C

リファレンス

- Metal-Free Hydrogen Atom Transfer from Water: Expeditious Hydrogenation of N-Heterocycles Mediated by Diboronic Acid, Chemistry - A European Journal, 2016, 22(48), 17151-17155

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium hydroxide , Water Solvents: 1,4-Dioxane ; 12 h, 25 °C

リファレンス

- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst, Nature Communications, 2022, 13(1),

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Nickel(2+), bis(1,10-phenanthroline-N1,N10)-, (SP-4-1)-, diacetate , Nickel silicide (Ni17Si3) Solvents: Water ; 24 h, 30 bar, 130 °C

リファレンス

- Silicon-Enriched Nickel Nanoparticles for Hydrogenation of N-Heterocycles in Aqueous Media, ACS Applied Nano Materials, 2022, 5(4), 5625-5630

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Cobalt oxide (Co3O4) Solvents: Methanol ; 10 h, 120 °C

リファレンス

- Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline Compounds, ACS Catalysis, 2016, 6(9), 5816-5822

合成方法 10

はんのうじょうけん

1.1 Reagents: Ammonia borane Catalysts: Palladium alloy, base, Pd 60,Co 40 , Carbon nitride (C3N4) (catalyst support) Solvents: Water ; 7 h, 80 °C

リファレンス

- Highly efficient hydrogenation and dehydrogenation of N-Heteroarenes catalyzed by mesoporous graphitic carbon nitride supported CoPd alloy nanoparticles, Tetrahedron, 2022, 114,

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Alumina , Rhodium Solvents: Methanol ; 1 h, 50 bar, rt

リファレンス

- Solvent dependent regioselective hydrogenation of substituted quinolines, Synlett, 2004, (15), 2827-2829

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ; 24 h, 135 °C

リファレンス

- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer Complexes, Organometallics, 2022, 41(14), 1743-1747

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Triethylaluminum , Octadecanoic acid, cobalt(2+) salt (2:1) Solvents: Hexane

リファレンス

- Cobalt stearate-aluminum alkyl-catalyzed hydrogenation of substituted quinolines, isoquinoline and naphthalene, Journal of Molecular Catalysis, 1988, 48(2-3), 277-83

合成方法 14

はんのうじょうけん

1.1 Reagents: Hydrogen , Zinc Catalysts: Cobalt diacetate Solvents: Water ; 15 h, 30 bar, 70 °C

リファレンス

- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst, Synthesis, 2022, 54(3), 629-642

合成方法 15

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Cobalt (carbon supported) Solvents: Methanol , Water ; 6 h, 20 bar, 120 °C

リファレンス

- Unsymmetrically N, S-coordinated single-atom cobalt with electron redistribution for catalytic hydrogenation of quinolines, Journal of Catalysis, 2022, 414, 101-108

合成方法 16

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl][5-(trifluoro… Solvents: p-Xylene ; 20 h, 110 °C

リファレンス

- Homogeneous Catalytic System for Reversible Dehydrogenation-Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species, Journal of the American Chemical Society, 2009, 131(24), 8410-8412

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Hexadecane

リファレンス

- Regiospecific hydrogenation of quinolines and indoles in the heterocyclic ring, Journal of Heterocyclic Chemistry, 1987, 24(5), 1477-83

合成方法 18

はんのうじょうけん

1.1 Catalysts: 2773914-78-4 Solvents: Water ; 12 h, pH 3.5, 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

リファレンス

- Water-soluble and reusable Ru-NHC catalyst for aqueous-phase transfer hydrogenation of quinolines with formic acid, Dalton Transactions, 2022, 51(21), 8258-8265

合成方法 19

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ; 20 h, 2 MPa, 70 °C

リファレンス

- A Highly Active Cobalt Catalyst for the General and Selective Hydrogenation of Aromatic Heterocycles, Chemistry - A European Journal, 2023, 29(30),

合成方法 20

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Cobalt (aluminum nitride supported) Solvents: Isopropanol ; 16 h, 4 atm, 120 °C

リファレンス

- Reversible aerobic oxidative dehydrogenation/hydrogenation of N-heterocycles over AlN supported redox cobalt catalysts, Molecular Catalysis, 2020, 496,

合成方法 21

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol , Water ; 16 h, 30 bar, 120 °C

リファレンス

- Heterogeneous nickel-catalysed reversible, acceptorless dehydrogenation of N-heterocycles for hydrogen storage, Chemical Communications (Cambridge, 2019, 55(34), 4969-4972

合成方法 22

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Platinum , Ruthenium Solvents: Tetrahydrofuran ; 18 h, 10 atm, 60 °C

リファレンス

- Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivatives, Catalysis Science & Technology, 2023, 13(8), 2508-2516

合成方法 23

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Cobalt , Silica , Graphene (N-doped) Solvents: Methanol ; 24 h, 100 bar, 100 °C

リファレンス

- Catalytic Hydrogenation of Substituted Quinolines on Co-Graphene Composites, European Journal of Organic Chemistry, 2021, 2021(47), 6616-6625

合成方法 24

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: 2,2′-Bipyridine , Carbon (nitrogen-doped, cobalt nanoparticle-decorated) , Cobalt (nanoparticles, supported on a nitrogen-doped carbon matrix) Solvents: Toluene ; 12 h, 1.5 MPa, 120 °C

リファレンス

- Ordered Porous Nitrogen-Doped Carbon Matrix with Atomically Dispersed Cobalt Sites as an Efficient Catalyst for Dehydrogenation and Transfer Hydrogenation of N-Heterocycles, Angewandte Chemie, 2018, 57(35), 11262-11266

合成方法 25

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Copper (aluminum oxide-bound) Solvents: Toluene ; 24 h, 50 bar, rt → 100 °C

リファレンス

- General and Chemoselective Copper Oxide Catalysts for Hydrogenation Reactions, ACS Catalysis, 2019, 9(5), 4302-4307

合成方法 26

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Iridium oxide (IrO2) Solvents: Methanol ; 24 h, 60 atm, 60 °C

リファレンス

- "Naked" Iridium(IV) Oxide Nanoparticles as Expedient and Robust Catalysts for Hydrogenation of Nitrogen Heterocycles: Remarkable Vicinal Substitution Effect and Recyclability, Advanced Synthesis & Catalysis, 2017, 359(6), 933-940

6-Methyl-1,2,3,4-tetrahydroquinoline Raw materials

6-Methyl-1,2,3,4-tetrahydroquinoline Preparation Products

6-Methyl-1,2,3,4-tetrahydroquinoline 関連文献

-

2. Recent advances in the synthesis of N-heteroarenes via catalytic dehydrogenation of N-heterocyclesAtanu Bera,Sourajit Bera,Debasis Banerjee Chem. Commun. 2021 57 13042

-

Dipanjan Bhattacharyya,Sekhar Nandi,Priyanka Adhikari,Bikash Kumar Sarmah,Monuranjan Konwar,Animesh Das Org. Biomol. Chem. 2020 18 1214

-

Belén Abarca,Rosa Adam,Rafael Ballesteros Org. Biomol. Chem. 2012 10 1826

91-61-2 (6-Methyl-1,2,3,4-tetrahydroquinoline) 関連製品

- 635-46-1(1,2,3,4-Tetrahydroquinoline)

- 479-59-4(Julolidine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91-61-2)6-Methyl-1,2,3,4-tetrahydroquinoline

清らかである:99%

はかる:25g

価格 ($):232.0